6-Bromo-7-methoxyquinoxalin-2(1H)-one 6-Bromo-7-methoxyquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 216752-63-5
VCID: VC15936109
InChI: InChI=1S/C9H7BrN2O2/c1-14-8-3-7-6(2-5(8)10)11-4-9(13)12-7/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

6-Bromo-7-methoxyquinoxalin-2(1H)-one

CAS No.: 216752-63-5

Cat. No.: VC15936109

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-methoxyquinoxalin-2(1H)-one - 216752-63-5

Specification

CAS No. 216752-63-5
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name 6-bromo-7-methoxy-1H-quinoxalin-2-one
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-8-3-7-6(2-5(8)10)11-4-9(13)12-7/h2-4H,1H3,(H,12,13)
Standard InChI Key NVAJNMBPUCLEHN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)NC(=O)C=N2)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Bromo-7-methoxyquinoxalin-2(1H)-one features a bicyclic quinoxaline scaffold with a ketone group at the 2nd position. The bromine atom at C6 and methoxy group at C7 introduce steric and electronic effects that influence its reactivity. The molecular formula is C9H7BrN2O2C_9H_7BrN_2O_2, with a molecular weight of 271.07 g/mol. The planar structure of the quinoxaline ring facilitates π-π interactions, which are critical for binding biological targets .

Spectroscopic Properties

Infrared (IR) spectroscopy of related quinoxaline derivatives reveals characteristic absorption bands. For instance, C=N stretching vibrations typically appear near 1,600 cm1^{-1}, while aromatic C-H stretches are observed around 3,000 cm1^{-1} . Nuclear magnetic resonance (NMR) data for analogous compounds, such as 7-bromo-1-methylquinoxalin-2(1H)-one, show distinct proton environments: aromatic protons resonate between δ 7.0–8.5 ppm, and methoxy groups appear as singlets near δ 3.6–4.0 ppm .

Table 1: Physicochemical Properties of 6-Bromo-7-methoxyquinoxalin-2(1H)-one

PropertyValue
Molecular FormulaC9H7BrN2O2C_9H_7BrN_2O_2
Molecular Weight271.07 g/mol
LogP (Predicted)1.8–2.5
SolubilityLow in water; soluble in DMSO

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The synthesis of 6-bromo-7-methoxyquinoxalin-2(1H)-one typically involves cyclization and functionalization steps. A common approach begins with the condensation of o-phenylenediamine derivatives with α-bromo ketones. For example, 3-methoxyquinoxalin-5-ol can be brominated using phosphorus tribromide (PBr3_3) in dimethylformamide (DMF) to introduce the bromine substituent . Subsequent oxidation or rearrangement steps yield the final product.

MethodReagentsYield (%)Reference
Bromination with PBr3_3PBr3_3, DMF60–75
Photoredox CatalysisRu(bpy)32+_3^{2+}, Light50–65

Biological Activities and Mechanisms

Anticancer Properties

Structural analogs of 6-bromo-7-methoxyquinoxalin-2(1H)-one have shown inhibitory effects on kinase enzymes involved in cancer progression. For example, halogenated quinoxalines suppress Pim-1 kinase activity with IC50_{50} values below 1 µM . Molecular docking studies suggest that the bromine atom forms hydrophobic interactions with kinase active sites, while the ketone group stabilizes hydrogen bonding networks.

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for facile derivatization. Introducing electron-withdrawing groups at C6 or C7 enhances metabolic stability, as demonstrated by improved pharmacokinetic profiles in rodent models . For instance, tert-butyl carbamate derivatives exhibit prolonged half-lives (>6 hours) due to reduced cytochrome P450 metabolism .

Material Science Applications

Quinoxaline derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The bromine atom in 6-bromo-7-methoxyquinoxalin-2(1H)-one facilitates cross-coupling reactions, enabling the synthesis of conjugated polymers with tunable bandgaps .

Comparative Analysis with Related Compounds

Positional Isomers

Compared to 8-bromo-2-methoxyquinoxaline, the 6-bromo-7-methoxy isomer exhibits higher solubility in polar aprotic solvents (e.g., DMF) due to altered dipole moments. This property enhances its suitability for solution-phase reactions .

Halogenated Derivatives

Bromine substitution at C6 increases steric hindrance compared to chlorine analogs, reducing off-target interactions in biological systems. For example, 6-bromo derivatives show 3-fold higher selectivity for Pim-1 kinase over related isoforms .

Future Research Directions

Targeted Drug Delivery

Exploring nanoparticle-based delivery systems could address the compound’s limited aqueous solubility. Liposomal encapsulation has increased bioavailability of similar quinoxalines by 40% in preclinical trials .

Green Chemistry Approaches

Developing solvent-free syntheses or biocatalytic methods would align with sustainable chemistry goals. Immobilized enzymes have successfully catalyzed quinoxaline cyclizations with 90% atom economy .

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